molecular formula C15H11NO2 B3032070 Anthracene, 2-methyl-9-nitro- CAS No. 102630-62-6

Anthracene, 2-methyl-9-nitro-

Cat. No. B3032070
CAS RN: 102630-62-6
M. Wt: 237.25 g/mol
InChI Key: MKSYMZYLGVAKGT-UHFFFAOYSA-N
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Description

Anthracene, 2-methyl-9-nitro-, is a derivative of anthracene . Anthracene is an important aromatic hydrocarbon consisting of three linearly fused benzene rings . It has interesting photophysical, photochemical, and biological properties . The 9-nitroanthracene is a member of anthracenes and is a yellow solid .


Synthesis Analysis

The synthesis of anthracene derivatives remains challenging, but some important preparative methods have been reported, especially in the last decade . The most familiar methods to obtain substituted anthracenes include Friedel–Crafts reactions . Other methods include Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and more recently, metal-catalyzed reactions with alkynes .


Molecular Structure Analysis

The molecular structure of 9-nitroanthracene has a molecular weight of 223.2268 . The IUPAC Standard InChI is InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H .


Chemical Reactions Analysis

Aromatic nitro compounds, such as 9-NITROANTHRACENE, range from slight to strong oxidizing agents . If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation .

Scientific Research Applications

Applications in Various Fields

Anthracene and its derivatives, including 2-methyl-9-nitro-anthracene, have a wide array of applications across several fields due to their unique structural and chemical properties. These compounds are primarily utilized in material chemistry, thermochromic or photochromic chemistry, and organic light-emitting devices. The anthracene chromophore is particularly significant in the development of organic photochemistry, demonstrating its versatility and importance in scientific research and industrial applications (Somashekar Mn & Chetana Pr, 2016).

Environmental and Health Implications

While anthracene derivatives, including 2-methyl-9-nitro-anthracene, have been studied for their potential in various scientific and industrial applications, it's essential to consider their environmental and health implications. Some derivatives have been explored for their anti-cancer properties, although they can also be carcinogenic to living beings. This duality highlights the importance of careful consideration and thorough research when exploring the applications of anthracene derivatives in medicinal fields (Somashekar Mn & Chetana Pr, 2016).

Innovative Uses in Polymer Chemistry

Anthracene derivatives have found innovative uses in polymer chemistry, particularly in the development of self-healing materials. These materials utilize the thermally reversible Diels–Alder chemistry of anthracene, showcasing the compound's utility in creating advanced materials with the ability to repair themselves. This application represents a significant step forward in the development of sustainable and durable materials for various uses (Ying‐Ling Liu & T. Chuo, 2013).

Contribution to Electrosynthesis

Furthermore, anthracene and its derivatives contribute to the field of electrosynthesis, specifically in the synthesis of hydrogen peroxide from water and oxygen. This process is crucial for large-scale industrial processes and smaller on-site activities, where anthracene derivatives play a role in facilitating cost-effective and environmentally friendly synthesis methods (S. C. Perry et al., 2019).

Safety And Hazards

Anthracene, 2-methyl-9-nitro-, is considered hazardous . It causes serious eye damage . It is very toxic to aquatic life with long-lasting effects . Protective measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation .

Future Directions

Anthracene and its derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade . This suggests that there is ongoing interest in the development and application of anthracene derivatives.

properties

IUPAC Name

2-methyl-9-nitroanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-10-6-7-12-9-11-4-2-3-5-13(11)15(16(17)18)14(12)8-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSYMZYLGVAKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C=C2C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145423
Record name Anthracene, 2-methyl-9-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthracene, 2-methyl-9-nitro-

CAS RN

102630-62-6
Record name Anthracene, 2-methyl-9-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102630626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene, 2-methyl-9-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Synthesis of 2-methyl-9-nitroanthracene ##STR12## Nitration of 2-methylanthracene (Source Aldrich) was carried out using the same procedure as in example 1 to yield the 2-methyl-9-nitroanthracene as a yellow solid. 2-Methylanthracene (2.0 g; 0.010 mole) was suspended in glacial acetic acid (25 ml) and to the stirred solution was added concentrated nitric acid (0.6 ml; 0.014 mole). The solution was stirred in a water bath at 20-25° C. for 4 hours, until the solution became clear. To the clear solution a mixture of conc. HCl and acetic acid (20 ml; 1:1) was added via a dropping funnel over a period of 15 minutes. A yellow solid precipitated out. The solution was stirred for further 30 minutes and filtered under suction. The product was treated by the same method as described in example 1 to give the 2-methyl-9-nitroanthracene as a yellow solid (1.8 g; 73%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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